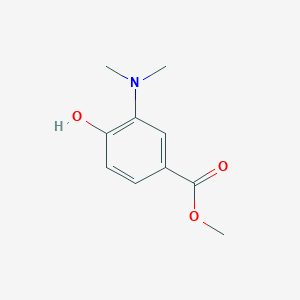![molecular formula C9H10O2 B8586888 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol CAS No. 66947-61-3](/img/structure/B8586888.png)
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxybicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound characterized by a benzocyclobutene core with a methoxy group at the 6-position and a hydroxyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-(2-methoxyphenyl)ethanol using a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzocyclobutene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxy-substituted benzocyclobutene.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 6-methoxy-1,2-dihydrobenzocyclobutene-1-one.
Reduction: Formation of 6-methoxybenzocyclobutene.
Substitution: Formation of various substituted benzocyclobutene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromobenzocyclobutene: Similar core structure but with a bromine atom instead of a methoxy group.
6-Methoxy-2(3H)-benzoxazolone: Another methoxy-substituted benzocyclobutene derivative with different functional groups.
Uniqueness: 5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and hydroxyl group on the benzocyclobutene core makes it a versatile compound for various applications.
Propiedades
Número CAS |
66947-61-3 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C9H10O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7,10H,5H2,1H3 |
Clave InChI |
SWKMXWZMFAAWGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-2-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8586807.png)



![6-bromo-2,3-dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-quinazolinone](/img/structure/B8586854.png)


![Benzoic acid, 3-[[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-](/img/structure/B8586872.png)



![Propanamide, N-[4-(ethoxymethyl)-4-piperidinyl]-N-phenyl-](/img/structure/B8586898.png)

